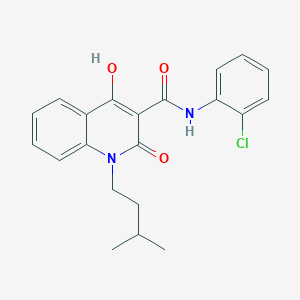
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, also known as BQ-123, is a peptide analog that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies exploring its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide works by selectively blocking the action of endothelin-1 at its receptor sites. Endothelin-1 is a potent vasoconstrictor that is produced by various cells in the body, including endothelial cells, smooth muscle cells, and cardiac myocytes. By blocking the action of endothelin-1, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide can help to reduce blood pressure and improve blood flow to various organs.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, including the following:
- Selective blockade of endothelin-1 receptor sites
- Reduction in blood pressure
- Improvement in blood flow to various organs
- Reduction in oxidative stress and inflammation
- Protection against ischemia-reperfusion injury
- Improvement in cardiac function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has a number of advantages for use in laboratory experiments, including its high selectivity for endothelin-1 receptor sites and its well-established mechanism of action. However, there are also some limitations to its use, including its relatively short half-life and the need for specialized equipment and techniques to measure its effects.
Direcciones Futuras
There are a number of potential future directions for research on 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide, including the following:
- Further exploration of its potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and other conditions
- Development of more stable analogs with longer half-lives and improved pharmacokinetic profiles
- Investigation of its effects on other signaling pathways and cellular processes
- Examination of its potential use as a research tool for studying endothelin-1 signaling and related pathways.
In conclusion, 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is a promising compound with a well-established mechanism of action and potential therapeutic applications in various diseases and conditions. Further research is needed to fully explore its potential and develop more stable analogs with improved pharmacokinetic profiles.
Métodos De Síntesis
The synthesis of 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-pyridinyl-1,2-dihydro-3-quinolinecarboxylic acid with butylamine and hydroxylamine. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Aplicaciones Científicas De Investigación
1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. One of the most promising applications is in the treatment of hypertension, as 1-butyl-4-hydroxy-2-oxo-N-4-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively block the action of endothelin-1, a potent vasoconstrictor that plays a key role in the regulation of blood pressure.
Propiedades
IUPAC Name |
1-butyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-22-15-7-5-4-6-14(15)17(23)16(19(22)25)18(24)21-13-8-10-20-11-9-13/h4-11,23H,2-3,12H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETXGDYFXNAUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

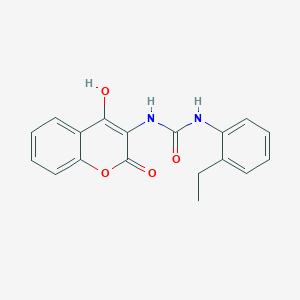
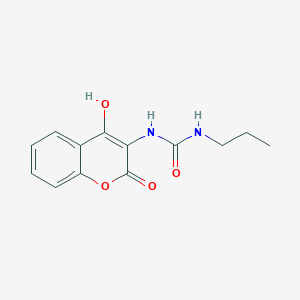
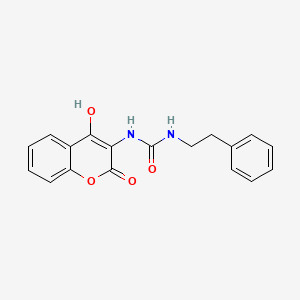
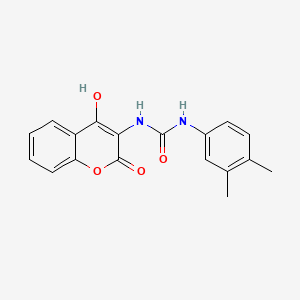
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
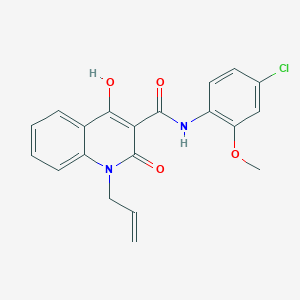

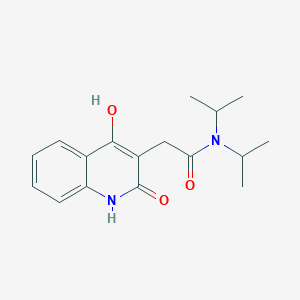
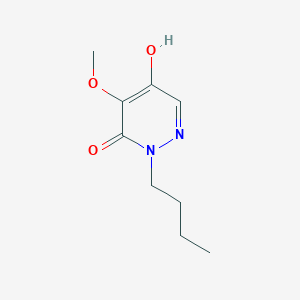
![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)

